molecular formula C16H16N4O3 B257692 3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine

3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine

Cat. No. B257692
M. Wt: 312.32 g/mol
InChI Key: XZTAYQJLCZUMHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TMT-TP and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine is not fully understood. However, it is believed to exert its effects through multiple pathways such as the inhibition of reactive oxygen species (ROS) production, the modulation of inflammatory cytokines, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the production of ROS and nitric oxide (NO) in various cell types. It also modulates the expression of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). Additionally, it has been shown to induce apoptosis in cancer cells and protect against neurotoxicity in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine in lab experiments is its potent antioxidant and anti-inflammatory activities. This makes it a valuable tool for studying the role of oxidative stress and inflammation in various diseases. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Therefore, careful dose-response studies should be conducted to determine the optimal concentration for each experiment.

Future Directions

There are several future directions for the study of 3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine. One potential avenue is the development of novel drugs based on this compound for the treatment of various diseases such as cancer, Alzheimer's disease, and neurodegenerative disorders. Another future direction is the investigation of the molecular targets and signaling pathways involved in the effects of this compound. Additionally, further studies are needed to determine the optimal dose and duration of treatment for different diseases.

Synthesis Methods

The synthesis of 3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine involves the reaction of 3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylic acid with pyridine-3-carboxaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol at a suitable temperature and pressure. The resulting product is purified by recrystallization or column chromatography.

Scientific Research Applications

3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit potent antioxidant, anti-inflammatory, and anticancer activities in vitro and in vivo. It has also been shown to possess neuroprotective and anti-Alzheimer's disease properties.

properties

Product Name

3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

IUPAC Name

3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine

InChI

InChI=1S/C16H16N4O3/c1-21-12-7-11(8-13(22-2)14(12)23-3)16-18-15(19-20-16)10-5-4-6-17-9-10/h4-9H,1-3H3,(H,18,19,20)

InChI Key

XZTAYQJLCZUMHG-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C2=NNC(=N2)C3=CN=CC=C3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NNC(=N2)C3=CN=CC=C3

Origin of Product

United States

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